molecular formula C19H11ClF3N3O2 B3633214 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B3633214
M. Wt: 405.8 g/mol
InChI Key: MHZUJJPGVZRSLZ-UHFFFAOYSA-N
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Description

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of oxazole and oxadiazole rings, which are known for their significant biological and chemical properties

Preparation Methods

The synthesis of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxazole and oxadiazole rings through cyclization reactions. Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The presence of chlorophenyl and trifluoromethylphenyl groups allows for substitution reactions, where these groups can be replaced by other functional groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include thionyl chloride, phosphorus pentachloride, and various organic solvents.

Scientific Research Applications

5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to other similar compounds, 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole stands out due to its unique combination of chemical groups and rings. Similar compounds include:

The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N3O2/c1-10-15(16(25-27-10)13-4-2-3-5-14(13)20)18-24-17(26-28-18)11-6-8-12(9-7-11)19(21,22)23/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZUJJPGVZRSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Reactant of Route 5
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Reactant of Route 6
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

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